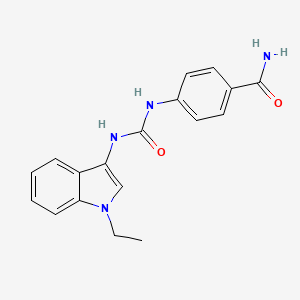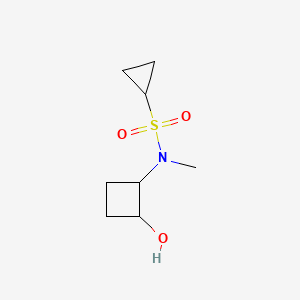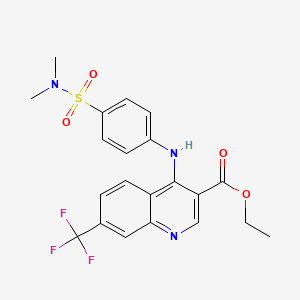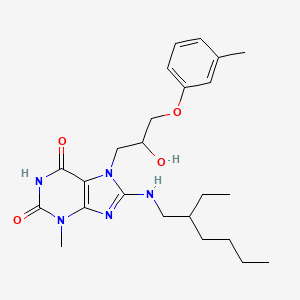
1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, also known as SCH 23390, is a potent and selective dopamine D1 receptor antagonist. It was first synthesized in the 1980s and has since been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mécanisme D'action
1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione 23390 works by binding to and blocking dopamine D1 receptors in the brain. This leads to a decrease in the activity of dopaminergic neurons, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione 23390 has been shown to have a number of biochemical and physiological effects in animal models. It can alter the release of dopamine and other neurotransmitters, as well as affect the activity of various enzymes and signaling pathways in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione 23390 in lab experiments is its high potency and selectivity for dopamine D1 receptors. This allows for more precise manipulation of dopaminergic signaling pathways. However, one limitation is that it can be difficult to administer the drug in a controlled manner, as it has a relatively short half-life and can rapidly cross the blood-brain barrier.
Orientations Futures
There are several potential future directions for research on 1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione 23390. One area of interest is its potential use in treating cognitive deficits associated with various neurological and psychiatric disorders. Another area of interest is its potential use in developing new drugs for the treatment of drug addiction. Additionally, further research is needed to better understand the long-term effects of 1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione 23390 on dopaminergic signaling and behavior.
Méthodes De Synthèse
1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione 23390 can be synthesized using a multi-step process involving the reaction of 1,3-dimethyluric acid with various reagents, followed by the addition of a phenylpiperazine moiety. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione 23390 has been widely used in scientific research to study the function of dopamine D1 receptors in the brain. It has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction.
Propriétés
IUPAC Name |
1,3-dimethyl-7-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-20-16-15(17(25)21(2)18(20)26)24(12-19-16)13-22-8-10-23(11-9-22)14-6-4-3-5-7-14/h3-7,12H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNZQIHCHLVFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2942536.png)
![3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2942537.png)



![(3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2942544.png)

![N-(2,5-difluorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2942547.png)

![N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2942550.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2942551.png)
![5-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B2942552.png)